![molecular formula C10H17IO3 B13061674 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane is an organic compound with the molecular formula C₁₀H₁₇IO₃ It is characterized by the presence of an iodo-substituted oxolane ring and an oxane ring connected via an oxy-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane typically involves the iodination of an oxolane derivative followed by the formation of the oxy-methyl linkage with an oxane derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent coupling reaction may involve the use of a base to promote the formation of the oxy-methyl bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Deiodinated oxolane and oxane derivatives.
Substitution: Various substituted oxolane and oxane compounds depending on the nucleophile used.
科学的研究の応用
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodine atom and the oxy-methyl linkage play crucial roles in its reactivity and interactions. The compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects in biological systems.
類似化合物との比較
Similar Compounds
- 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
Uniqueness
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make this compound particularly interesting for various chemical transformations and applications.
特性
分子式 |
C10H17IO3 |
|---|---|
分子量 |
312.14 g/mol |
IUPAC名 |
2-[(4-iodooxolan-3-yl)oxymethyl]oxane |
InChI |
InChI=1S/C10H17IO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2 |
InChIキー |
ZMMJHCBQYBZMLC-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)COC2COCC2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


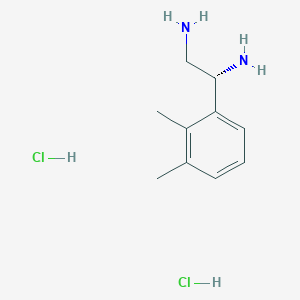

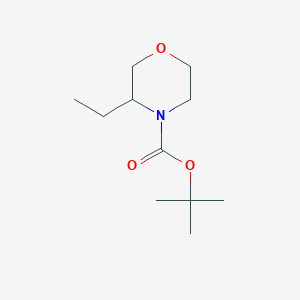
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
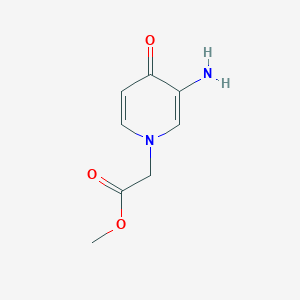
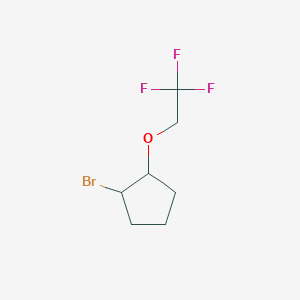
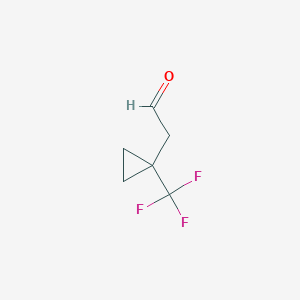

![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)

![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
